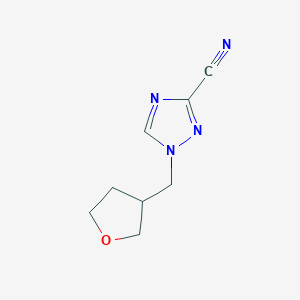![molecular formula C13H14BrNO3 B7574819 2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7574819.png)
2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. This compound is also known as Boc-CPA and is a cyclopropane-based amino acid derivative.
Mechanism of Action
The exact mechanism of action of 2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid is not fully understood. However, it has been suggested that this compound may exert its effects by modulating various signaling pathways in cells, including the mTOR pathway and the AMPK pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and regulate glucose metabolism. Additionally, this compound has been found to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid in lab experiments include its synthetic accessibility, its potential therapeutic applications, and its ability to modulate various signaling pathways in cells. However, the limitations of this compound include its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid. These include:
1. Further studies on the mechanism of action of this compound in various diseases.
2. Development of more efficient synthetic methods for the production of this compound.
3. Investigation of the potential of this compound as a therapeutic agent in other diseases, such as Parkinson's disease and Huntington's disease.
4. Development of new formulations of this compound to improve its solubility and bioavailability.
5. Studies on the toxicological profile of this compound to assess its safety for human use.
In conclusion, this compound is a promising compound with potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop more efficient synthetic methods and formulations.
Synthesis Methods
The synthesis of 2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid involves the reaction of 4-bromophenethylamine with cyclopropanecarbonyl chloride, followed by the addition of tert-butyl carbamate. The resulting compound is then deprotected using trifluoroacetic acid to obtain the final product.
Scientific Research Applications
2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. This compound has been shown to exhibit anti-proliferative effects in cancer cells and has also been found to improve glucose metabolism in diabetic patients. Additionally, it has been suggested that this compound may have neuroprotective effects in Alzheimer's disease.
properties
IUPAC Name |
2-[1-(4-bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-7(8-2-4-9(14)5-3-8)15-12(16)10-6-11(10)13(17)18/h2-5,7,10-11H,6H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSVRERXZLDOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)
![Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate](/img/structure/B7574750.png)



![2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7574781.png)
![2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7574787.png)
![N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7574795.png)

![3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol](/img/structure/B7574805.png)
![4-[(4-Bromophenoxy)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7574812.png)
![N-[(2,6-dichlorophenyl)methyl]-N-propylpiperidin-4-amine](/img/structure/B7574839.png)
![[4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]-2-methoxyphenyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7574847.png)